

Glaucarubin chemical structure and properties

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Compound of Interest

Compound Name: Glaucarubin

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Glaucarubin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucarubin is a quassinoid, a type of bitter lactone, isolated from the seeds of the Simarouba glauca tree.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological activities of **Glaucarubin**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide details **Glaucarubin**'s potent anti-cancer, anti-malarial, and amoebicidal properties, supported by available quantitative data. Furthermore, it outlines detailed experimental protocols for key biological assays and visualizes the compound's known mechanisms of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

Glaucarubin is a complex natural product with a characteristic picrasane-type triterpenoid skeleton.[4] Its intricate structure is responsible for its diverse biological activities.

Chemical Structure:

- IUPAC Name: [(1S,4R,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.0^{1,7}.0^{4,19}.0^{13,18}]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate[5]

- Chemical Formula: C₂₅H₃₆O₁₀
- SMILES: CC(=O)O[C@@H]1[C@H]2C(=O)O[C@H](C(=O)O)C(=O)O[C@H]2C(=O)O[C@H]1O

Physicochemical Data

The following table summarizes the key physicochemical properties of **Glaucarubin**.

Property	Value	Reference(s)
Molecular Weight	496.553 g/mol	
Melting Point	185–186 °C	
Appearance	Crystalline solid	
Solubility	Slightly soluble in water; Insoluble in aqueous sodium bicarbonate solutions.	
Optical Rotation	[α] _D +45° (c = 1.7 in pyridine); +69° (c = 0.6 in methanol)	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Glaucarubin**. While a complete dataset for pure **Glaucarubin** is not readily available in the public domain, data for the closely related compound, 13,18-dehydro**glaucarubinone**, provides valuable insights into the expected spectral features.

¹H and ¹³C NMR Spectroscopy: A comprehensive analysis of the ¹H and ¹³C NMR spectra is essential for confirming the complex polycyclic structure of **Glaucarubin**. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of **Glaucarubin**. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum of **Glaucarubin** is expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), carbonyl (C=O) of the lactone and ester, and carbon-carbon double bonds (C=C).

Biological Activities and Therapeutic Potential

Glaucarubin has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for drug discovery and development. Its cytotoxic nature underpins its potential as an anti-cancer agent, while it also exhibits potent activity against parasitic infections.

Anti-Cancer Activity

Glaucarubin and its derivatives have shown promising anti-cancer effects against various cancer cell lines. The cytotoxic properties of **Glaucarubin** are a key area of research for the development of new chemotherapeutic agents.

The following table summarizes the available IC₅₀ values for **Glaucarubinone**, a close analog of **Glaucarubin**, against different cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference(s)
Huh7	Hepatocellular Carcinoma	~1 (protein expression)	
P388	Murine Lymphocytic Leukemia	0.34 (as glaucarubinone)	

Note: Data for pure **Glaucarubin** against a wider panel of cancer cell lines is limited in publicly available literature. The provided data for **Glaucarubinone** serves as a close approximation of its potential activity.

Anti-Malarial Activity

Glaucarubin has been investigated for its activity against the malaria parasite, *Plasmodium falciparum*. The emergence of drug-resistant strains of *P. falciparum* necessitates the discovery of new anti-malarial compounds, and **Glaucarubin** represents a potential lead in this area.

P. falciparum Strain	Sensitivity	IC ₅₀ (nM)	Reference(s)
3D7	Chloroquine-sensitive	8.6 ± 0.4	
K1	Chloroquine-resistant	155 ± 11.4	

Note: The IC₅₀ values presented are for Chloroquine against sensitive and resistant strains to provide a reference for the expected potency of anti-malarial compounds. Specific IC₅₀ values for pure **Glaucarubin** against these strains require further investigation.

Amoebicidal Activity

Glaucarubin has a history of use as an amoebicidal agent for the treatment of amebiasis, an infection caused by the protozoan parasite *Entamoeba histolytica*.

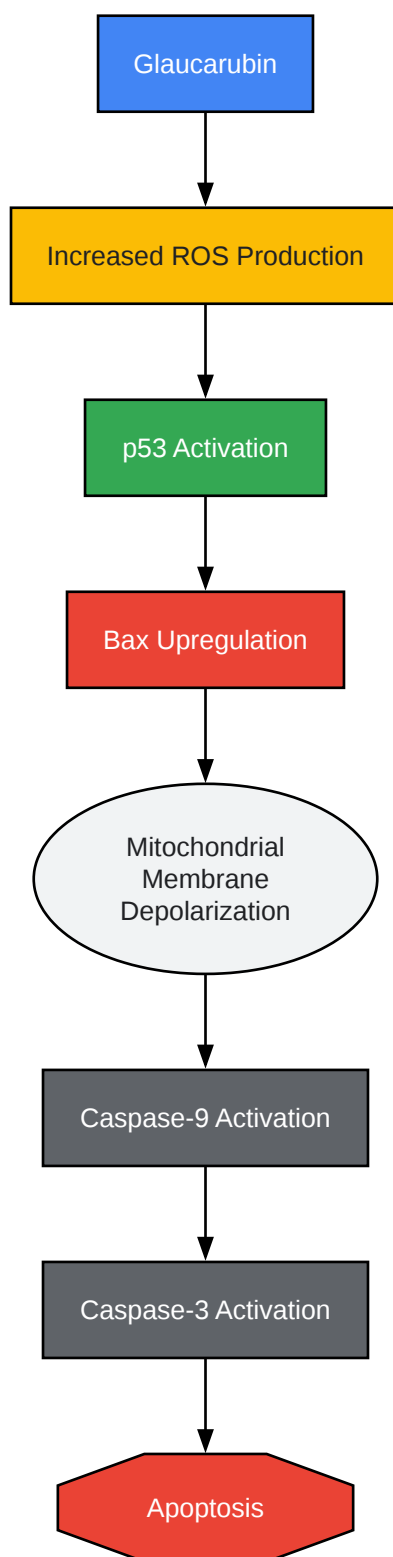
Organism	Activity	IC ₅₀ (μM)	Reference(s)
Entamoeba histolytica	Amoebicidal	Not explicitly quantified in recent literature	

Mechanism of Action

Glaucarubin exerts its biological effects through the modulation of key cellular signaling pathways, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Induction of Apoptosis via ROS/p53 Pathway

In human oral cancer cells, **Glaucarubinone** (a close analog) has been shown to induce apoptosis through a mechanism involving the generation of Reactive Oxygen Species (ROS) and the activation of the p53 tumor suppressor protein. This leads to the activation of the intrinsic mitochondrial pathway of apoptosis.

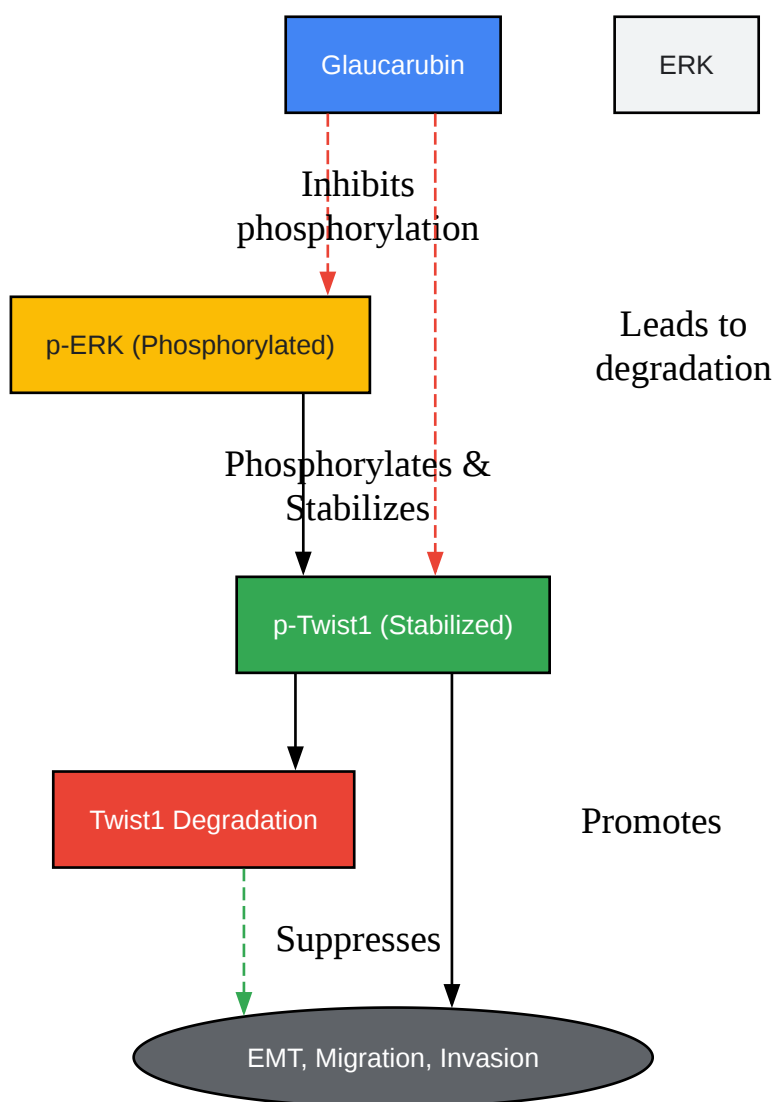


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Glaucarubin-induced apoptosis via the ROS/p53 pathway.

Inhibition of the MAPK/Twist1 Signaling Pathway

Glaucarubinone has been demonstrated to inhibit the metastatic properties of hepatocellular carcinoma cells by targeting the MAPK/Twist1 signaling pathway. By inhibiting the phosphorylation of ERK, a key component of the MAPK pathway, **Glaucarubinone** leads to the destabilization and degradation of the transcription factor Twist1. This, in turn, suppresses epithelial-to-mesenchymal transition (EMT) and reduces cancer cell migration and invasion.



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Inhibition of the MAPK/Twist1 pathway by **Glaucarubinone**.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of **Glaucarubin**.

Isolation and Purification of Glaucarubin

The following is a general protocol for the extraction and purification of **Glaucarubin** from the seeds of *Simarouba glauca*.

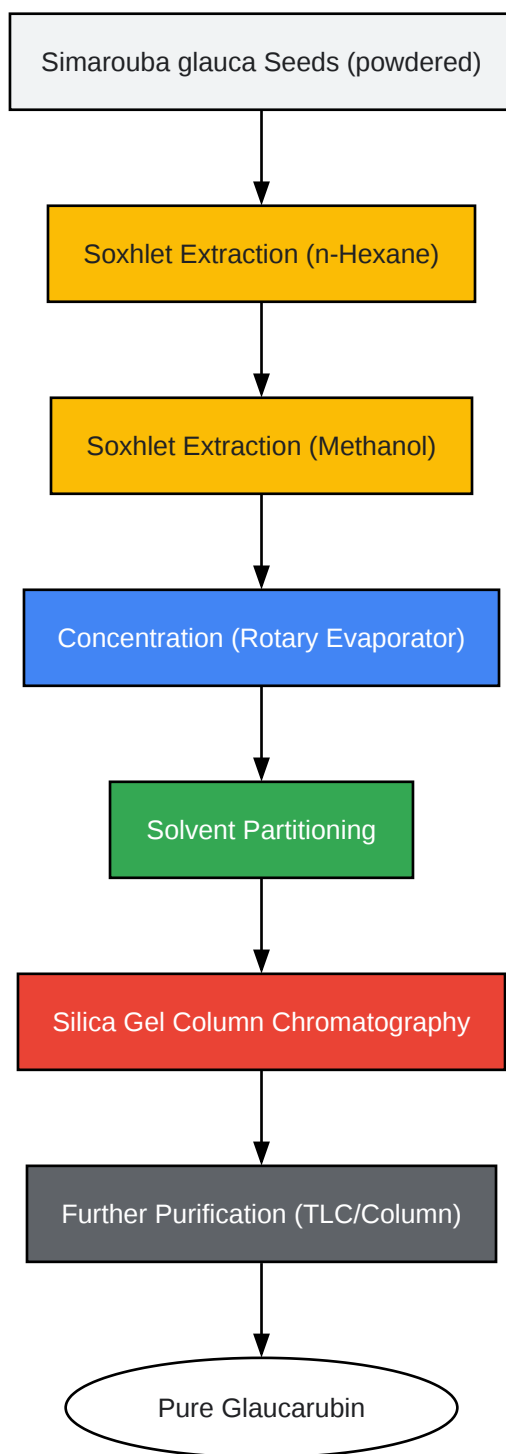
Materials:

- Dried and powdered seeds of *Simarouba glauca*
- n-Hexane
- Methanol
- Chloroform
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates
- Rotary evaporator
- Chromatography columns

Procedure:

- **Defatting:** The powdered seeds are first defatted by extraction with n-hexane in a Soxhlet apparatus for several hours. This removes the majority of the fatty oils.
- **Extraction:** The defatted seed material is then air-dried and subsequently extracted with methanol. The extraction is typically carried out at room temperature with stirring for an extended period or using a Soxhlet apparatus.
- **Concentration:** The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate, to separate compounds based on their polarity. **Glaucarubin** is expected to be in the more polar fractions.
- **Column Chromatography:** The fraction enriched with **Glaucarubin** is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient), is used to separate the different compounds.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by TLC to identify those containing **Glaucarubin**. Fractions with similar TLC profiles are pooled.
- **Purification:** The pooled fractions containing **Glaucarubin** are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.
- **Crystallization:** The purified **Glaucarubin** can be crystallized from a suitable solvent system (e.g., methanol/water) to obtain a crystalline solid.



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Workflow for the isolation and purification of **Glaucarubin**.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- 96-well plates
- Cancer cell lines
- Complete culture medium
- **Glaucarubin** stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- **Treatment:** The following day, treat the cells with various concentrations of **Glaucarubin**. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC_{50} value (the concentration of **Glaucarubin** that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the **Glaucarubin** concentration.

Wound Healing (Scratch) Assay

The wound healing assay is a simple method to study directional cell migration in vitro.

Materials:

- 6-well or 12-well plates
- Cancer cell lines
- Complete culture medium
- **Glaucarubin** stock solution
- Sterile 200 μ L pipette tip
- Microscope with a camera

Procedure:

- **Cell Seeding:** Seed cells into the wells of a plate at a density that will form a confluent monolayer after 24-48 hours.
- **Scratch Creation:** Once the cells are confluent, create a "wound" by gently scraping the monolayer in a straight line with a sterile pipette tip.
- **Washing:** Wash the wells with PBS to remove any detached cells.
- **Treatment:** Replace the PBS with fresh medium containing different concentrations of **Glaucarubin**. Include a vehicle control.

- Image Acquisition (Time 0): Immediately after treatment, capture images of the scratch in each well at designated locations.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
- Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.
- Data Analysis: Measure the width or area of the scratch at each time point. The rate of cell migration can be quantified by comparing the closure of the scratch in the treated wells to the control well.

Matrigel Invasion Assay

The Matrigel invasion assay is used to assess the invasive potential of cancer cells in vitro.

Materials:

- Transwell inserts (with 8 µm pore size) for 24-well plates
- Matrigel Basement Membrane Matrix
- Serum-free culture medium
- Complete culture medium (containing a chemoattractant like FBS)
- Cancer cell lines
- **Glaucarubin** stock solution
- Cotton swabs
- Staining solution (e.g., crystal violet)

Procedure:

- Coating of Inserts: Thaw the Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

- **Cell Preparation:** Harvest the cells and resuspend them in serum-free medium containing different concentrations of **Glaucarubin**.
- **Cell Seeding:** Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
- **Chemoattractant Addition:** Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.
- **Incubation:** Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
- **Removal of Non-Invasive Cells:** After incubation, carefully remove the non-invasive cells from the upper surface of the insert using a cotton swab.
- **Fixation and Staining:** Fix the invasive cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with a staining solution like crystal violet.
- **Image Acquisition and Quantification:** Take pictures of the stained cells under a microscope. The number of invaded cells can be quantified by counting the cells in several random fields of view or by eluting the stain and measuring its absorbance.

Conclusion

Glaucarubin is a promising natural product with a diverse range of biological activities, including potent anti-cancer, anti-malarial, and amoebicidal effects. Its mechanisms of action, which involve the modulation of critical cellular signaling pathways, make it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation of the current knowledge on **Glaucarubin**, from its chemical properties to its biological functions and the experimental methods used to study it. Further research is warranted to fully elucidate its therapeutic potential, including more extensive in vivo studies and clinical trials. The detailed protocols and pathway diagrams presented herein are intended to facilitate and guide future research efforts in this exciting area of natural product drug discovery.

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